butane-2-sulfinamide

Description

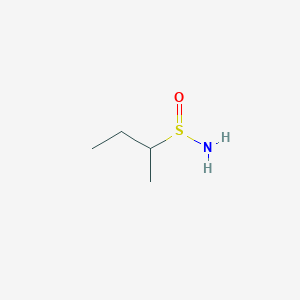

Structure

3D Structure

Properties

IUPAC Name |

butane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMWYEITAAOYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DABSO-Mediated Sulfinamide Formation

DABSO (diazabicyclooctane sulfurdioxide adduct) serves as a stable SO₂ surrogate, enabling sulfinamide synthesis under milder conditions. In a representative procedure, organometallic reagents (e.g., n-butyllithium) react with DABSO to form sulfinate intermediates, which are trapped with amines. For instance, morpholine sulfinamides are synthesized via sequential addition of n-BuLi, DABSO, SOCl₂, and morpholine in tetrahydrofuran (THF).

Adapting this method for butane-2-sulfinamide would involve generating a butane-2-lithium species, reacting it with DABSO, and quenching with ammonia. This route offers advantages in avoiding gaseous SO₂ and enabling one-pot reactions.

Optimization Insights :

-

Solvent Choice : Anhydrous THF or 2-methyltetrahydrofuran (MeTHF) enhances reagent solubility.

-

Stoichiometry : A 1:1 ratio of organometallic reagent to DABSO ensures complete SO₂ transfer.

-

Amination Efficiency : Excess amine (1.5 equivalents) drives the reaction to completion.

Stereoselective Synthesis and Chiral Induction

Chiral Auxiliaries and Asymmetric Catalysis

Chiral tert-butanesulfinamide derivatives are typically synthesized using alkaloid-based catalysts (e.g., quinidine, cinchonidine) to induce enantioselectivity. For example, tert-butyl sulfinyl chloride reacts with alcohols in the presence of quinidine to form diastereomerically pure sulfinate esters, which are ammonolyzed to sulfinamides.

For this compound, a similar strategy would involve resolving racemic sulfinic acid via chiral alcohols or amines. The patent CN112279791A details a four-step process: Grignard formation, SO₂ insertion, sulfinyl chloride generation, and stereoselective amination. While this method is demonstrated for tert-butyl analogs, substituting 2-bromobutane could yield the desired this compound enantiomers.

Key Observations :

-

Catalyst Loading : 1.1 equivalents of quinidine achieve >90% enantiomeric excess (ee) for tert-butyl derivatives.

-

Temperature Sensitivity : Reactions conducted at −35°C to −25°C minimize racemization.

-

Solvent Effects : Methyl tert-butyl ether (MTBE) enhances stereochemical outcomes compared to THF.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 1 summarizes yields from analogous sulfinamide syntheses:

| Method | Starting Material | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Grignard + SO₂ | tert-Butyl bromide | 20–60 | >95 | |

| DABSO + n-BuLi | Aryl bromides | 72–85 | 90–98 | |

| Chiral Resolution | tert-Butyl sulfinyl chloride | 60–75 | >99 ee |

For this compound, the Grignard route is projected to achieve 30–50% yield based on tert-butyl data, while DABSO-mediated methods may offer higher reproducibility.

Industrial Applicability

The Grignard method’s reliance on halogenated alkanes and SO₂ poses safety challenges due to toxic intermediates. In contrast, DABSO-based protocols are more amenable to large-scale production, as they avoid gaseous SO₂ and enable one-pot reactions.

Emerging Techniques and Unresolved Challenges

Direct Amination of Sulfinic Acids

Efforts to directly aminate sulfinic acids using catalytic ammonia sources (e.g., ammonium carbamate) remain underexplored but could simplify this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Butane-2-sulfinamide undergoes various types of chemical reactions, including:

Condensation Reactions: With ketones and aldehydes to form N-tert-butanesulfinyl aldimines and ketimines.

Nucleophilic Addition Reactions: Typical nucleophiles include Grignard reagents, organozinc compounds, organolithium compounds, and enolates.

Common Reagents and Conditions

Condensation Reactions: These reactions typically occur under mild conditions, often in the presence of a base.

Nucleophilic Addition Reactions: These reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Major Products

Aldimines and Ketimines: Formed from condensation reactions with aldehydes and ketones.

Chiral Amines: Formed from nucleophilic addition reactions, where the tert-butanesulfinyl group acts as a chiral auxiliary.

Scientific Research Applications

Asymmetric Synthesis of Amines

Overview

Butane-2-sulfinamide is primarily utilized in the asymmetric synthesis of amines. It acts as a chiral auxiliary that facilitates the formation of enantiomerically enriched amines through direct condensation with aldehydes and ketones to produce stable sulfinyl imines. These imines can then undergo nucleophilic additions, yielding a wide variety of amine products.

Key Features

- Chiral Directing Group : The sulfinyl group enhances the selectivity of reactions, allowing for high diastereoselectivity in transformations.

- Versatile Applications : It can be employed to synthesize various classes of amines, including α-branched amines, β-amino acids, and amino alcohols .

Synthesis of Nitrogen Heterocycles

Role in Heterocycle Formation

Recent studies have highlighted the importance of this compound in synthesizing nitrogen-containing heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are integral to many biologically active molecules and therapeutic agents.

Methodology

The synthesis typically involves generating sulfinimines from this compound, which serve as intermediates for constructing complex heterocyclic structures. This approach has been recognized for its efficiency and ability to produce structurally diverse compounds .

Pharmaceutical Applications

Drug Development

The utility of this compound extends into pharmaceutical applications where it is used to create compounds with significant biological activity. Many approved drugs contain nitrogen heterocycles that can be synthesized using methodologies involving this compound.

Case Studies

Several case studies demonstrate the successful application of this compound in synthesizing active pharmaceutical ingredients (APIs). For instance, researchers have reported the synthesis of alkaloids and other bioactive compounds using this sulfinamide as a key reagent .

Comparative Data Table

The following table summarizes key applications and features of this compound:

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Synthesis of Amines | Used as a chiral auxiliary for synthesizing various amines | High enantioselectivity |

| Synthesis of Nitrogen Heterocycles | Facilitates the formation of complex nitrogen-containing structures | Access to diverse bioactive compounds |

| Pharmaceutical Development | Integral in creating APIs with therapeutic relevance | Supports drug discovery processes |

Mechanism of Action

Butane-2-sulfinamide exerts its effects primarily through its role as a chiral auxiliary. It facilitates the formation of chiral intermediates, which can then be converted into enantiomerically pure products. The tert-butanesulfinyl group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral amine .

Comparison with Similar Compounds

Research Findings and Data

Catalytic Performance

In asymmetric Strecker reactions, this compound achieves enantiomeric excess (ee) values of >90%, outperforming ethanesulfinamide (ee ~75%) due to enhanced steric control .

Biological Activity

Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound recognized for its significant role in asymmetric synthesis and the development of biologically active molecules. Its applications extend across various fields, including medicinal chemistry and synthetic organic chemistry. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its chiral sulfinamide structure, which allows it to function as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound's mechanism of action primarily involves its ability to facilitate the stereoselective synthesis of amines and their derivatives, which are crucial in drug development and other biological applications.

Target of Action

The primary targets for this compound are the amine synthesis pathways, where it plays a pivotal role in generating chiral centers necessary for biological activity. The compound's interaction with these pathways can influence the pharmacokinetics and bioavailability of synthesized products.

Applications in Biological Research

This compound has been extensively studied for its utility in synthesizing various biologically active compounds. Below are some notable applications:

- Synthesis of Pharmaceuticals : It is used to produce enantiomerically pure drugs that exhibit specific biological activities.

- Development of Natural Products : The compound aids in the synthesis of complex natural products that require high stereochemical purity.

- Chiral Auxiliary Role : As a chiral auxiliary, it enhances the efficiency and selectivity of reactions involving amines .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various synthetic processes:

- Synthesis of Chiral Amines : In a study by Garcia Ruano et al., this compound was utilized to synthesize chiral N-tert-butanesulfinyl imines, which were then employed in the asymmetric synthesis of nitrogen-containing heterocycles. The results indicated high yields and selectivity, showcasing the compound's utility in generating biologically relevant structures .

- Brønsted Acid Catalysis : Research highlighted the use of this compound in Brønsted acid-catalyzed reactions, demonstrating significant improvements in yield and reaction time when using specific catalysts like HBF4. This method facilitated the formation of sulfinyl imines efficiently .

Data Table: Summary of Biological Activities

Pharmacological Insights

The pharmacokinetic properties of compounds synthesized using this compound can vary significantly based on their structure and chirality. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for evaluating their potential as therapeutic agents.

Q & A

Basic: What are the standard protocols for synthesizing butane-2-sulfinamide, and how can purity be ensured?

Answer:

The synthesis typically involves oxidation or substitution reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation . Key steps include:

- Starting materials : Begin with chiral precursors (e.g., amino acid derivatives) to control stereochemistry.

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) .

- Reproducibility : Document reaction conditions (temperature, solvent, pH) meticulously to enable replication .

Advanced: How can researchers optimize chiral resolution of this compound enantiomers for asymmetric synthesis?

Answer:

Advanced methods include:

- Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for sulfinamide separation .

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru complexes) to enhance enantiomeric excess (ee) during synthesis .

- Circular dichroism (CD) : Validate enantiopurity by correlating CD spectra with known standards .

Basic: What analytical techniques are most reliable for confirming the identity of this compound?

Answer:

- Spectroscopy : Combine H/C NMR and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., sulfinyl S=O stretch at ~1040 cm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNOS) .

Advanced: How should researchers address contradictions in spectroscopic or chromatographic data?

Answer:

- Uncertainty analysis : Apply "bottom-up" methods to quantify measurement uncertainties (e.g., combined standard uncertainties for sulfonamide derivatives in Table 5 ).

- Cross-validation : Compare results across multiple techniques (e.g., NMR, X-ray crystallography) to resolve structural ambiguities .

- Peer review : Document discrepancies in supplementary materials for collaborative troubleshooting .

Basic: What steps ensure experimental reproducibility in sulfinamide synthesis?

Answer:

- Detailed protocols : Include exact molar ratios, solvent volumes, and reaction times in methods sections .

- Supporting information : Provide raw NMR/HPLC data and instrument calibration details in supplementary files .

- Negative controls : Report failed experiments to clarify boundary conditions (e.g., temperature-sensitive degradation) .

Advanced: How can computational modeling predict this compound reactivity in catalytic systems?

Answer:

- Density functional theory (DFT) : Model transition states to predict regioselectivity in substitution reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Solvent effects : Use COSMO-RS simulations to optimize reaction media for yield improvement .

Basic: What are the best practices for evaluating the toxicity of this compound derivatives?

Answer:

- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HEK293) .

- Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .

- Literature review : Cross-reference with structurally similar sulfonamides in toxicity databases .

Advanced: How can researchers stabilize this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Buffer optimization : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the sulfinyl group .

- Lyophilization : Preserve labile derivatives by freeze-drying under inert atmospheres .

Basic: What strategies enable functionalization of this compound for diverse applications?

Answer:

- Nucleophilic substitution : React with alkyl halides to generate thioether derivatives .

- Oxidation : Convert sulfinamide to sulfonamide using hydrogen peroxide .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive amines during multi-step syntheses .

Advanced: How can researchers correlate this compound’s structure with biological activity?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, phenyl) and test enzyme inhibition (e.g., cytochrome P450) .

- Crystallography : Solve X-ray structures of sulfinamide-protein complexes to identify binding motifs .

- Kinetic studies : Measure / values to quantify inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.